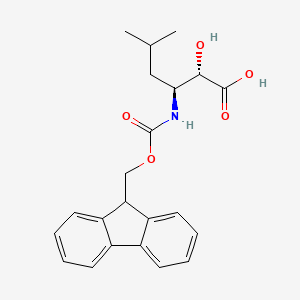

N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid

Overview

Description

N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid is a derivative of the amino acid leucine. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. This compound is of significant interest in the field of peptide synthesis due to its unique structural properties and its role as a building block in the synthesis of complex peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid typically involves the protection of the amino group of the amino acid leucine with the Fmoc group. This can be achieved through the reaction of leucine with Fmoc-OSu (fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature, resulting in the formation of the Fmoc-protected amino acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity of the final product. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Various nucleophiles in the presence of a base such as triethylamine (TEA) in an organic solvent.

Major Products

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Regeneration of the hydroxyl group.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Peptide Synthesis

N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid serves as a critical building block in the synthesis of peptides. It is especially useful in solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of complex peptides with high purity. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group facilitates the selective deprotection of amino acids during the synthesis process, making it easier to manipulate the peptide chain length and composition .

Drug Development

In the pharmaceutical industry, this compound is employed in the development of new drugs targeting specific biological pathways. Its structural properties enable it to enhance the pharmacological profiles of therapeutic agents, potentially improving their efficacy and reducing side effects. Researchers utilize this compound to design novel compounds that can interact more effectively with biological targets .

Bioconjugation

Bioconjugation processes benefit from this compound as it aids in attaching biomolecules to surfaces or other molecules. This capability is crucial for creating targeted drug delivery systems, where the precise delivery of drugs to specific tissues or cells can significantly enhance therapeutic outcomes. The compound's functional groups allow for diverse conjugation strategies, facilitating the development of advanced biotherapeutics .

Research in Neuroscience

The application of this compound extends into neuroscience research, particularly in studying neuropeptides. These peptides play vital roles in neuronal signaling and have implications for understanding neurological disorders. By utilizing this compound, researchers can explore the structure-function relationships of neuropeptides and develop potential treatments for conditions such as depression and anxiety .

Protein Engineering

In protein engineering, this compound is used to modify proteins to improve their stability and functionality. This modification is essential for various biotechnological applications, including enzyme design and the production of biologics. By incorporating this amino acid into protein structures, scientists can enhance their properties for industrial or therapeutic use .

- Peptide Therapeutics Development : A study demonstrated that incorporating this compound into peptide sequences improved their binding affinity to specific receptors involved in cancer therapies.

- Targeted Drug Delivery Systems : Research highlighted the use of this compound in developing bioconjugates that successfully delivered chemotherapeutic agents directly to tumor cells while minimizing systemic toxicity.

- Neuropeptide Research : Investigations into neuropeptide interactions have utilized this compound to elucidate mechanisms underlying pain signaling pathways.

Mechanism of Action

The mechanism of action of N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The Fmoc group serves as a protecting group during peptide synthesis, preventing unwanted side reactions and ensuring the correct sequence of amino acids. Once the peptide synthesis is complete, the Fmoc group can be removed under mild conditions, revealing the free amino group for further functionalization .

Comparison with Similar Compounds

Similar Compounds

N-Fmoc-(2S,3S)-3-amino-2-hydroxy-3-naphthalen-1-yl-propanoic acid: Similar in structure but with a naphthyl group instead of a methyl group.

N-Fmoc-(2S,3S)-3-amino-2-hydroxy-3-(2-trifluoromethyl-phenyl)-propanoic acid: Contains a trifluoromethyl-phenyl group instead of a methyl group

Uniqueness

N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid is unique due to its specific stereochemistry and the presence of the Fmoc protecting group, which makes it particularly useful in peptide synthesis. Its structural properties allow for the formation of stable peptide bonds and the incorporation of the compound into complex peptide sequences.

Biological Activity

N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid (Fmoc-AHMA) is a β-amino acid that has garnered attention in various fields of research due to its unique structural properties and biological activities. This article delves into its biological activity, applications in peptide synthesis, drug development, and its role in bioconjugation and neuroscience.

- Molecular Formula : C22H25NO5

- Molecular Weight : 383.44 g/mol

- CAS Number : 361161-57-1

- IUPAC Name : (2S,3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid

- Optical Rotation : (in DMF)

1. Peptide Synthesis

Fmoc-AHMA is widely utilized as a building block in solid-phase peptide synthesis (SPPS). Its incorporation into peptides enhances the stability and bioactivity of the resulting compounds. The Fmoc protecting group allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides with high purity .

2. Drug Development

The compound plays a crucial role in developing new pharmaceuticals targeting specific biological pathways. Its structural properties enable the design of drugs with improved efficacy and reduced side effects. Research indicates that modifications to the β-amino acid structure can yield compounds with potent biological activities, such as inhibitors of histone deacetylases (HDACs) .

3. Bioconjugation

In bioconjugation processes, Fmoc-AHMA is employed to attach biomolecules to surfaces or other molecules, which is essential for creating targeted drug delivery systems. This application is particularly important in the development of therapeutics that require precise delivery to specific tissues or cells .

4. Neuroscience Research

Fmoc-AHMA has been investigated for its potential effects on neuropeptides and neurotransmitter systems. Studies suggest that it may contribute to understanding neurological disorders by modulating neuropeptide activity and influencing signaling pathways associated with these conditions .

Biological Activity

The biological activity of Fmoc-AHMA is primarily linked to its role as a structural component in peptides and proteins. Key findings include:

- Inhibition of HDACs : Research has shown that structurally modified β-amino acids can serve as potent inhibitors of class I and II HDACs, with IC50 values ranging from 14 nM to 67 nM for certain analogs .

- Neuropeptide Modulation : Fmoc-AHMA's incorporation into neuropeptides may enhance their stability and bioactivity, potentially leading to new therapeutic strategies for treating neurological disorders .

Case Study 1: Synthesis of Peptide Inhibitors

In a study focusing on peptide synthesis using Fmoc-AHMA, researchers successfully created a series of peptide inhibitors targeting specific HDAC isoforms. The incorporation of Fmoc-AHMA improved the peptides' stability and selectivity, demonstrating its utility in drug design .

Case Study 2: Neurotransmitter System Studies

Another study explored the effects of Fmoc-AHMA-containing peptides on neurotransmitter systems. The findings indicated that these peptides could modulate synaptic transmission, suggesting potential applications in treating mood disorders and neurodegenerative diseases .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid?

- Methodological Answer : The synthesis involves Fmoc protection of the amino group, acid hydrolysis of a tert-butyl ester, and subsequent purification. Key steps include:

- Acid Hydrolysis : Refluxing (2S,3S)-2-amino-3-hydroxy-5-methylhexanoic acid tert-butyl ester with 6 M HCl to remove the tert-butyl group .

- Fmoc Protection : Reacting the free amine with Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in a 1,4-dioxane/water mixture under basic conditions (Na₂CO₃) at 0°C, followed by acidification and extraction .

- Purification : Recrystallization using ethyl acetate/n-hexane yields the pure compound (92% yield). Characterization via NMR, NMR, IR, and elemental analysis confirms structure and purity .

Q. How is the stereochemical integrity of this compound maintained during synthesis?

- Methodological Answer : The (2S,3S) configuration is preserved by avoiding harsh basic conditions post-Fmoc protection. The use of mild acidic hydrolysis (HCl) for tert-butyl ester removal minimizes racemization. NMR analysis (e.g., coupling constants in NMR) and chiral HPLC are critical for verifying stereochemistry .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR (DMSO-d₆) reveals characteristic peaks for the Fmoc group (δ 7.33–7.90 ppm) and hydroxyl/amino protons (δ 4.62, 7.04 ppm). NMR confirms carbonyl (δ 172.3 ppm) and aromatic carbons .

- IR Spectroscopy : Peaks at 1731 cm (ester C=O) and 1695 cm (amide C=O) validate Fmoc protection .

- Elemental Analysis : Matches calculated values (e.g., C 68.87%, H 6.60%, N 3.56%) .

Advanced Research Questions

Q. How can coupling efficiency be optimized when incorporating this compound into solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Activation Strategy : Use coupling agents like HATU or PyBOP with DIEA in DMF to enhance reactivity of the β-hydroxy acid moiety.

- Temperature Control : Perform couplings at 0–4°C to reduce steric hindrance from the Fmoc group and β-hydroxyl .

- Solvent Selection : High-polarity solvents (e.g., DMF/DCM mixtures) improve solubility of the hydrophobic Fmoc-protected residue .

Q. What are the challenges in synthesizing peptides containing β-hydroxy-α-amino acids like this compound?

- Methodological Answer :

- Steric Hindrance : The β-hydroxyl group and branched methyl group (5-methylhexanoic acid) may impede coupling. Pre-activation with oxyma pure or extended coupling times (≥2 hours) mitigate this .

- Epimerization Risk : The β-hydroxy group’s acidity can lead to racemization. Use low-temperature coupling and additives like HOAt to stabilize the activated intermediate .

Q. How does this compound’s stability under basic conditions affect its use in SPPS?

- Methodological Answer : The Fmoc group is base-labile (removed with piperidine), but the β-hydroxyl group may undergo unintended elimination under prolonged basic exposure. Strategies include:

- Reduced Piperidine Exposure : Limit Fmoc deprotection steps to ≤20% piperidine in DMF for ≤5 minutes.

- Side-Chain Protection : Temporary protection of the β-hydroxyl (e.g., silyl ethers) during SPPS prevents side reactions .

Q. What applications exist for this compound beyond standard peptide synthesis?

- Methodological Answer :

- Enzyme-Resistant Peptides : Incorporation of β-hydroxy amino acids disrupts protease recognition, enhancing peptide stability .

- Supramolecular Materials : Self-assembly properties (via Fmoc’s aromaticity) enable hydrogel formation for drug delivery or tissue engineering .

- Neoglycopeptide Synthesis : The hydroxyl group serves as a glycosylation site for creating glycopeptide mimics .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported yields for Fmoc-protected amino acid syntheses: How to troubleshoot?

- Methodological Answer : Variations in yield (e.g., 35–92% across studies) arise from differences in reaction scale, purification methods, or stereochemical purity.

- Resolution : Optimize stoichiometry (Fmoc-OSu:amine = 1:1.2) and monitor reaction progress via TLC (Rf = 0.45 in ethyl acetate/n-hexane 5:1 + 1% HOAc) .

- Lyophilization : Use lyophilization post-hydrolysis to prevent degradation of the free amino acid .

Properties

IUPAC Name |

(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5/c1-13(2)11-19(20(24)21(25)26)23-22(27)28-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-20,24H,11-12H2,1-2H3,(H,23,27)(H,25,26)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHTWMSZVZTEEL-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]([C@@H](C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.